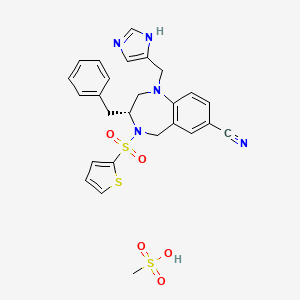

BMS-214662 mesylate

Beschreibung

BenchChem offers high-quality BMS-214662 mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMS-214662 mesylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

474010-58-7 |

|---|---|

Molekularformel |

C26H27N5O5S3 |

Molekulargewicht |

585.7 g/mol |

IUPAC-Name |

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid |

InChI |

InChI=1S/C25H23N5O2S2.CH4O3S/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;1-5(2,3)4/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H3,(H,2,3,4)/t23-;/m1./s1 |

InChI-Schlüssel |

GQZSWQUMYWWKTN-GNAFDRTKSA-N |

Isomerische SMILES |

CS(=O)(=O)O.C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 |

Kanonische SMILES |

CS(=O)(=O)O.C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Dual-Pronged Attack of BMS-214662 Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-214662, a potent anti-cancer agent, has demonstrated a multifaceted mechanism of action that extends beyond its initial classification as a farnesyltransferase inhibitor. This technical guide synthesizes preclinical and clinical findings to provide a comprehensive understanding of how BMS-214662 exerts its cytotoxic effects. Initially developed to target the post-translational modification of Ras proteins, recent discoveries have unveiled a novel mechanism involving the induction of targeted protein degradation. This document details both the established farnesyltransferase-inhibitory pathway and the more recently elucidated role of BMS-214662 as a molecular glue, leveraging the E3 ubiquitin ligase TRIM21 to degrade nucleoporins. This dual mechanism culminates in cell cycle arrest, apoptosis, and potent antitumor activity, positioning BMS-214662 as a compound of significant interest for further oncological research and development.

Core Mechanism of Action: A Dual Threat

BMS-214662 mesylate exhibits a dual mechanism of action, contributing to its potent anti-tumor effects. It functions as both a farnesyltransferase inhibitor and a molecular glue .

Farnesyltransferase Inhibition

BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTase).[1][2] This enzyme is crucial for the post-translational farnesylation of a variety of cellular proteins, most notably members of the Ras superfamily of small GTPases.[3] Farnesylation involves the attachment of a farnesyl pyrophosphate moiety to a cysteine residue at the C-terminus of target proteins. This lipid modification is essential for the proper subcellular localization and function of these proteins, including their anchoring to the cell membrane.[4]

By inhibiting FTase, BMS-214662 prevents the farnesylation of key signaling proteins like H-Ras and K-Ras.[5] This disruption of Ras processing effectively blocks its localization to the cell membrane and subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways.

Molecular Glue-Mediated Degradation of Nucleoporins

Recent groundbreaking research has identified a novel mechanism of action for BMS-214662, classifying it as a molecular glue. In this capacity, BMS-214662 facilitates an interaction between the E3 ubiquitin ligase TRIM21 and nucleoporin proteins. This induced proximity leads to the TRIM21-mediated ubiquitination and subsequent proteasomal degradation of multiple nucleoporins.

The degradation of these critical components of the nuclear pore complex disrupts nuclear export, leading to the accumulation of proteins within the nucleus and ultimately triggering cell death. This mechanism is independent of the drug's farnesyltransferase inhibitory activity and is a key contributor to its potent cytotoxic and apoptotic effects. The cytotoxicity of BMS-214662 has been shown to strongly correlate with TRIM21 expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by BMS-214662 and a typical experimental workflow to assess its activity.

Caption: Inhibition of the Ras Signaling Pathway by BMS-214662.

Caption: Experimental Workflow for Evaluating BMS-214662.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-214662 from preclinical and clinical studies.

Table 1: In Vitro Farnesyltransferase Inhibition

| Target | IC50 (nM) | Reference |

| H-Ras Farnesylation | 1.3 | |

| K-Ras Farnesylation | 8.4 |

Table 2: In Vitro Geranylgeranyltransferase Inhibition

| Target | IC50 (µM) | Reference |

| Ras-CVLL Geranylgeranylation | 1.3 | |

| K-Ras Geranylgeranylation | 2.3 |

Note: The significantly higher IC50 values for geranylgeranyltransferase inhibition demonstrate the selectivity of BMS-214662 for farnesyltransferase.

Table 3: Phase I Clinical Trial Pharmacokinetics (Single 1-hour IV Infusion)

| Parameter | Value (at 200 mg/m²) | Reference |

| Mean Maximum Plasma Concentration (Cmax) | 6.57 ± 2.94 µg/mL | |

| Mean Biological Half-life (t1/2) | 1.55 ± 0.27 h | |

| Mean Total Body Clearance | 21.8 ± 10.8 L/h/m² | |

| Mean Apparent Volume of Distribution (Vss) | 31.5 ± 12.9 L/m² | |

| Nadir of FTase Activity in PBMCs | 10.5 ± 6.4% of baseline |

Experimental Protocols

Farnesyltransferase Inhibition Assay

-

Principle: To measure the in vitro potency of BMS-214662 in inhibiting the farnesylation of H-Ras and K-Ras.

-

Methodology:

-

Recombinant human farnesyltransferase is incubated with [³H]farnesyl pyrophosphate and either H-Ras or K-Ras as substrates.

-

BMS-214662 is added at varying concentrations.

-

The reaction mixture is incubated to allow for the enzymatic transfer of the radiolabeled farnesyl group to the Ras protein.

-

The reaction is stopped, and the amount of radiolabeled Ras protein is quantified using scintillation counting.

-

IC50 values are calculated by determining the concentration of BMS-214662 that inhibits 50% of the farnesyltransferase activity.

-

Apoptosis Induction in B-CLL Cells

-

Principle: To assess the ability of BMS-214662 to induce apoptosis in primary cancer cells.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from patients with B-cell chronic lymphocytic leukemia (B-CLL).

-

Cells are incubated with varying concentrations of BMS-214662.

-

Apoptosis is assessed by multiple methods:

-

Phosphatidylserine Exposure: Staining with Annexin V-FITC and propidium iodide followed by flow cytometry.

-

Mitochondrial Membrane Potential (ΔΨm): Staining with a potentiometric dye (e.g., DiOC6(3)) and analysis by flow cytometry.

-

Caspase Activation: Western blot analysis for cleaved caspase-9 and caspase-3.

-

Bax/Bak Conformation Change: Immunofluorescence staining with antibodies specific for the active conformation of Bax and Bak.

-

-

Phase I Clinical Trial Design and Pharmacodynamic Assessment

-

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and pharmacodynamics of BMS-214662.

-

Patient Population: Patients with advanced solid tumors.

-

Study Design:

-

Dose escalation study where patients receive BMS-214662 as a 1-hour intravenous infusion.

-

Blood samples are collected at multiple time points before, during, and after the infusion.

-

-

Pharmacokinetic Analysis: Plasma concentrations of BMS-214662 are determined using a validated analytical method (e.g., LC-MS/MS) to calculate parameters such as Cmax, t1/2, and clearance.

-

Pharmacodynamic Analysis:

-

PBMCs are isolated from patient blood samples.

-

Farnesyltransferase activity in cell lysates is measured using an ex vivo assay.

-

Inhibition of HDJ-2 farnesylation in PBMCs is evaluated by Western blot as a biomarker of farnesyltransferase inhibition.

-

Conclusion

BMS-214662 mesylate is a promising anti-cancer agent with a unique dual mechanism of action. Its ability to potently inhibit farnesyltransferase, thereby disrupting Ras signaling, is complemented by its novel function as a molecular glue that induces the degradation of essential nuclear pore proteins. This multifaceted attack leads to robust apoptosis and significant antitumor activity in preclinical models. The clinical data, while early, demonstrates that BMS-214662 can be safely administered at doses that achieve biologically active concentrations. Further investigation into the TRIM21-dependent mechanism and its potential as a biomarker may pave the way for the strategic clinical development of BMS-214662 and next-generation compounds with similar dual-acting properties.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-214662: A Technical Guide to its Farnesyltransferase Inhibitory Activity and Beyond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the farnesyltransferase inhibitor, BMS-214662. It details its potent inhibitory activity, the experimental methodologies used to characterize its function, and the complex signaling pathways it modulates. Recent discoveries of a novel mechanism of action are also explored, offering a comprehensive resource for professionals in the field of cancer research and drug development.

Core Mechanism: Farnesyltransferase Inhibition

BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of numerous proteins crucial for cellular signaling. By blocking the farnesylation of proteins such as those in the Ras superfamily, BMS-214662 prevents their localization to the cell membrane, thereby inhibiting their function and downstream signaling cascades that are often hyperactive in cancer.

Quantitative Inhibitory Activity

The inhibitory potency of BMS-214662 has been quantified in various studies, both in vitro against specific Ras proteins and in clinical settings by measuring its effect on peripheral blood mononuclear cells (PBMCs).

| Parameter | Target | Value | Reference |

| IC50 | H-Ras | 1.3 nM | [1] |

| IC50 | K-Ras | 8.4 nM | [1] |

| Selectivity | Over 1000-fold for farnesyltransferase over geranylgeranyltransferase I | - | [1] |

Table 1: In Vitro Inhibitory Activity of BMS-214662. This table summarizes the half-maximal inhibitory concentration (IC50) of BMS-214662 against H-Ras and K-Ras, highlighting its high potency.

Clinical studies have demonstrated the in vivo efficacy of BMS-214662 in inhibiting farnesyltransferase activity in patients.

| Dose | Administration | Maximum FTase Inhibition in PBMCs (% of baseline) | Duration of Inhibition | Reference |

| 200 mg/m² | 1-hour IV infusion | 10.5 ± 6.4% | Recovery within 24 hours | [2] |

| 118 mg/m² | 1-hour weekly IV infusion | ~60% inhibition | Recovery to near baseline after 24 hours | [3] |

| 275 mg/m² | 24-hour weekly IV infusion | 47 ± 23% | Longer than 1-hour infusion |

Table 2: Pharmacodynamic Effects of BMS-214662 on Farnesyltransferase Activity in Patients. This table presents the observed inhibition of farnesyltransferase (FTase) in peripheral blood mononuclear cells (PBMCs) from patients in Phase I clinical trials, demonstrating significant but transient enzyme inhibition.

Signaling Pathways Modulated by BMS-214662

BMS-214662 exerts its anti-cancer effects through the modulation of at least two distinct signaling pathways.

Inhibition of Ras Signaling and Induction of Apoptosis

The primary and intended mechanism of action of BMS-214662 is the inhibition of farnesyltransferase, which is critical for the function of Ras proteins. Farnesylation anchors Ras to the inner leaflet of the plasma membrane, a prerequisite for its activation of downstream pro-proliferative and anti-apoptotic signaling pathways. By preventing this localization, BMS-214662 effectively attenuates these signals. Furthermore, studies have shown that BMS-214662 can induce apoptosis through a mitochondrial-mediated pathway, involving the activation of pro-apoptotic proteins Bax and Bak, a reduction in the anti-apoptotic protein Mcl-1, and the subsequent activation of caspases 9 and 3.

Figure 1: BMS-214662 Mechanism of Action: Ras Inhibition and Apoptosis Induction. This diagram illustrates how BMS-214662 inhibits farnesyltransferase (FTase), preventing Ras localization and downstream pro-proliferative signaling. It also depicts the induction of the intrinsic apoptotic pathway.

Novel Mechanism: TRIM21-Mediated Degradation of Nucleoporins

Recent groundbreaking research has uncovered a novel, farnesyltransferase-independent mechanism of action for BMS-214662. It has been identified as a "molecular glue" that induces the E3 ubiquitin ligase TRIM21 to target and mediate the proteasomal degradation of multiple nucleoporin proteins. This disruption of the nuclear pore complex leads to the inhibition of nuclear export and ultimately triggers cell death. This discovery suggests that the anti-cancer activity of BMS-214662 may be, in part, attributable to this previously unknown cytotoxic effect. The cytotoxicity via this pathway has been shown to correlate with high TRIM21 expression levels.

Figure 2: Novel Mechanism of BMS-214662: TRIM21-Mediated Nucleoporin Degradation. This diagram illustrates the recently discovered mechanism where BMS-214662 acts as a molecular glue, inducing TRIM21 to degrade nucleoporins, leading to inhibited nuclear export and cell death.

Key Experimental Protocols

The characterization of BMS-214662's activity relies on several key experimental methodologies.

Farnesyltransferase Inhibition Assay

Objective: To quantify the direct inhibitory effect of BMS-214662 on farnesyltransferase activity.

Methodology: These assays are typically performed in a cell-free system. Recombinant farnesyltransferase is incubated with its substrates, farnesyl pyrophosphate (often radiolabeled) and a farnesyl-acceptor peptide (e.g., a Ras-derived peptide). The reaction is carried out in the presence of varying concentrations of BMS-214662. The amount of radiolabeled farnesyl group incorporated into the acceptor peptide is then measured, typically by scintillation counting after capture of the peptide on a filter. The IC50 value is calculated from the dose-response curve.

Assessment of Protein Farnesylation in Cells (HDJ-2 Mobility Shift Assay)

Objective: To determine the in-cell or in vivo efficacy of BMS-214662 in inhibiting protein farnesylation.

Methodology: HDJ-2 (also known as Hsp40) is a chaperone protein that is constitutively farnesylated and serves as a convenient biomarker for FTase activity.

-

Cell/Tissue Lysis: Cells or tissues (e.g., PBMCs from patients) are treated with BMS-214662. Protein lysates are then prepared using a suitable lysis buffer.

-

SDS-PAGE and Western Blotting: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The farnesylated form of HDJ-2 migrates faster than the non-farnesylated form. Following electrophoresis, proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is probed with a primary antibody specific for HDJ-2, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Analysis: The presence and relative abundance of the faster-migrating (farnesylated) and slower-migrating (non-farnesylated) forms of HDJ-2 are visualized and quantified using chemiluminescence or other detection methods. An increase in the non-farnesylated form indicates effective inhibition of farnesyltransferase.

Figure 3: Experimental Workflow for HDJ-2 Farnesylation Status Analysis. This diagram outlines the key steps in assessing the in-cell inhibition of farnesyltransferase by observing the electrophoretic mobility shift of the biomarker HDJ-2.

Apoptosis Assays

Objective: To evaluate the induction of apoptosis in cancer cells following treatment with BMS-214662.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.

-

Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-9, can be measured using fluorometric or colorimetric assays that utilize specific caspase substrates.

-

Western Blotting for Apoptotic Markers: The levels and cleavage of various proteins involved in the apoptotic cascade can be assessed by Western blotting. This includes looking for the cleavage of PARP (a substrate of activated caspase-3), the release of cytochrome c from the mitochondria into the cytosol, and changes in the expression levels of Bcl-2 family proteins (e.g., Bax, Bak, Mcl-1).

This technical guide provides a comprehensive overview of the farnesyltransferase inhibitory activity of BMS-214662, integrating both its canonical and newly discovered mechanisms of action. The provided data and methodologies offer a valuable resource for researchers and professionals dedicated to advancing cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of BMS-214662, a farnesyl transferase inhibitor in patients with acute leukemias and high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-214662 as a Molecular Glue for TRIM21: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BMS-214662, a small molecule that functions as a molecular glue, inducing the E3 ubiquitin ligase TRIM21 to target and degrade nucleoporin proteins. This targeted protein degradation leads to the inhibition of nuclear export and subsequent apoptosis in cancer cells, particularly those with high TRIM21 expression. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying this molecular glue, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce a specific protein-protein interaction, often between an E3 ubiquitin ligase and a novel substrate, leading to the substrate's ubiquitination and subsequent degradation by the proteasome.

BMS-214662, initially developed as a farnesyltransferase inhibitor, has been identified as a potent molecular glue that co-opts the E3 ligase TRIM21.[1][2] This interaction redirects TRIM21's ubiquitinating activity towards proteins of the nuclear pore complex (NPC), leading to their degradation and ultimately, cell death.[1] The cytotoxicity of BMS-214662 is strongly correlated with the expression levels of TRIM21, suggesting a potential therapeutic window for TRIM21-high cancers. This guide will delve into the technical details of BMS-214662's function as a TRIM21-targeting molecular glue.

Mechanism of Action

BMS-214662 acts by binding to the PRYSPRY domain of TRIM21, inducing a conformational change that creates a novel binding interface for nucleoporin proteins, with NUP98 being a key initial contact point. This induced proximity between TRIM21 and the nucleoporins facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the nucleoporin substrates. The polyubiquitinated nucleoporins are then recognized and degraded by the 26S proteasome. The degradation of multiple nucleoporins disrupts the integrity and function of the nuclear pore complex, leading to the inhibition of nuclear export and ultimately, apoptosis.

Signaling Pathway Diagram

Caption: BMS-214662 mediated degradation of nucleoporins via TRIM21.

Quantitative Data

The following tables summarize the key quantitative data available for BMS-214662 in the context of its molecular glue activity.

Table 1: Cellular Activity of BMS-214662

| Cell Line | TRIM21 Status | EC50 (µM) | Reference |

| OCI-AML-3 | Wild-Type | ~0.1 | |

| OCI-AML-3 | knockout | >10 | |

| Jurkat | Wild-Type | ~0.1 | |

| Jurkat | knockout | >10 | |

| C33A | Negative | >10 | |

| C33A | Overexpression | ~0.1 | |

| HEK293T | Overexpression | <0.1 |

Table 2: Biophysical and Proteomic Data

| Parameter | Value | Method | Reference |

| TRIM21 Thermal Stabilization (ΔTm) | 1-2 °C | CETSA | |

| Key Degraded Nucleoporins | NUP88, NUP98 (strongly affected), NUP214, NUP35, NUP155 | Quantitative Proteomics | |

| Ternary Complex Binding Affinity (Kd) | Not yet reported | - | - |

| Degradation Kinetics (DC50, Dmax) | Not fully quantified | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BMS-214662 as a molecular glue for TRIM21.

Cellular Thermal Shift Assay (CETSA)

This protocol is for determining the direct engagement of BMS-214662 with TRIM21 in intact cells.

Experimental Workflow Diagram:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Culture: Culture OCI-AML-3 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Resuspend cells at a density of 2 x 10^6 cells/mL. Treat cells with BMS-214662 (e.g., 1 µM final concentration) or DMSO (vehicle control) for 1 hour at 37°C.

-

Heat Shock: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

-

Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

-

Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay.

-

Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and probe with a primary antibody against TRIM21 overnight at 4°C. Follow with an HRP-conjugated secondary antibody and detect using an ECL substrate.

-

Data Analysis: Quantify the band intensities for TRIM21 at each temperature. Plot the percentage of soluble TRIM21 relative to the 37°C control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of BMS-214662 indicates target engagement.

Co-Immunoprecipitation (Co-IP) for TRIM21-NUP98 Interaction

This protocol is to verify the BMS-214662-induced interaction between TRIM21 and NUP98.

Experimental Workflow Diagram:

Caption: Co-immunoprecipitation workflow to detect protein interactions.

Protocol:

-

Cell Treatment and Lysis: Treat HEK293T cells overexpressing TRIM21 with BMS-214662 (1 µM) or DMSO for 4 hours. Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-TRIM21 antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2 hours.

-

Washing: Pellet the beads using a magnetic stand and wash three times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluates by Western blotting using an anti-NUP98 antibody to detect the co-immunoprecipitated NUP98. An increased NUP98 signal in the BMS-214662-treated sample compared to the DMSO control indicates an induced interaction.

In Vitro Ubiquitination Assay

This protocol is to reconstitute the BMS-214662-induced ubiquitination of NUP98 by TRIM21.

Experimental Workflow Diagram:

Caption: In vitro ubiquitination assay workflow.

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):

-

E1 activating enzyme (100 nM)

-

E2 conjugating enzyme (e.g., UBE2D2, 500 nM)

-

Ubiquitin (10 µM)

-

Recombinant TRIM21 (200 nM)

-

Recombinant NUP98 fragment (500 nM)

-

ATP (2 mM)

-

BMS-214662 (1 µM) or DMSO

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by Western blotting using an anti-NUP98 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated NUP98 in the BMS-214662-treated lane, absent in the DMSO control, confirms the molecular glue activity.

Conclusion and Future Directions

BMS-214662 represents a compelling example of a molecular glue that effectively hijacks the E3 ligase TRIM21 for targeted protein degradation. Its potent, TRIM21-dependent cytotoxicity against cancer cells highlights the therapeutic potential of this approach. The degradation of nucleoporins as the downstream mechanism of action provides a clear rationale for the observed cellular phenotype.

Future research should focus on several key areas. A comprehensive, quantitative proteomic analysis is needed to fully delineate the landscape of proteins degraded by BMS-214662 and to determine their degradation kinetics (DC50 and Dmax values). The precise binding affinities of the ternary complex (BMS-214662-TRIM21-NUP98) should be determined to better understand the thermodynamics of this interaction. Furthermore, the structural elucidation of this ternary complex will be invaluable for the rational design of next-generation TRIM21-based molecular glues with improved potency and selectivity. The development of "TRIMTACs" (TRIM21-targeting chimeras) based on the BMS-214662 scaffold could further expand the repertoire of proteins that can be targeted for degradation. Ultimately, further preclinical and clinical evaluation of BMS-214662 in TRIM21-high tumors is warranted to explore its full therapeutic potential.

References

BMS-214662: A Technical Guide to its Discovery, Synthesis, and Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-214662, (R)-7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine, is a potent small molecule initially developed as a farnesyltransferase inhibitor (FTI) with significant preclinical antitumor activity.[1] Originally designed to block the post-translational modification of Ras oncoproteins, its potent apoptotic effects suggested a mechanism beyond simple farnesylation blockade.[2] Extensive research has demonstrated its efficacy in various cancer models, including those resistant to standard chemotherapies.[3][4] Recent groundbreaking studies have unveiled a second, distinct mechanism of action: BMS-214662 functions as a molecular glue, inducing the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21.[5] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and dual mechanisms of action of BMS-214662, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and Synthesis

BMS-214662 emerged from structure-activity relationship (SAR) studies on a series of 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine farnesyltransferase inhibitors. Key structural modifications that led to the potent activity of BMS-214662 include the incorporation of a 3(R)-phenylmethyl group, a hydrophilic 7-cyano group for improved properties, and a 4-sulfonyl group with a hydrophobic thienyl side chain. These optimizations resulted in a compound with low-nanomolar FT inhibitory activity and significant cellular potency.

A practical, large-scale synthesis was later developed, improving the overall yield from 22% in the discovery synthesis to 29%, delivering over 10 kg of the active pharmaceutical ingredient (API) for clinical trials.

Caption: Logical workflow for the discovery and synthesis of BMS-214662.

Dual Mechanism of Action

BMS-214662 exerts its potent anticancer effects through two distinct molecular mechanisms.

Farnesyltransferase Inhibition

The primary design target for BMS-214662 was farnesyltransferase (FTase), a key enzyme in the post-translational modification of a family of proteins containing the C-terminal "CAAX" motif. The most notable of these are the Ras oncoproteins (H-Ras, K-Ras), which require farnesylation for proper membrane localization and downstream signaling. By inhibiting FTase, BMS-214662 prevents Ras processing, disrupting oncogenic signaling pathways and inducing cell death. It is highly selective for FTase over the related enzyme geranylgeranyltransferase I.

Caption: Inhibition of the Ras farnesylation signaling pathway by BMS-214662.

Table 1: Farnesyltransferase Inhibitory Potency of BMS-214662

| Substrate | Parameter | Value (nM) | Selectivity vs. GGTase-I |

|---|---|---|---|

| H-Ras | IC₅₀ | 1.3 | >1000-fold |

| H-Ras | IC₉₀ | 18 |

| K-Ras | IC₅₀ | 8.4 | |

TRIM21-Mediated Nucleoporin Degradation

Recent research has uncovered a novel mechanism that contributes significantly to the high apoptotic potential of BMS-214662, distinguishing it from less potent FTIs. BMS-214662 acts as a "molecular glue," directly binding to the E3 ubiquitin ligase TRIM21 and inducing the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins (e.g., NUP98, NUP88). This disruption of the nuclear pore complex inhibits nuclear trafficking and leads to rapid, potent cell death. This activity is independent of its effect on farnesyltransferase and explains its cytotoxicity in cell lines not dependent on Ras signaling.

Caption: Molecular glue mechanism of BMS-214662 via TRIM21.

Preclinical and Clinical Efficacy

BMS-214662 demonstrates broad-spectrum antitumor activity against a diverse range of human tumor cell lines and in vivo xenograft models. Notably, its efficacy is not conditional on the presence of a ras mutation.

Table 2: In Vitro Cytotoxicity of BMS-214662 in Human Tumor Cell Lines

| Cell Line | Histology | IC₅₀ (µM) |

|---|---|---|

| HCT-116 | Colon Carcinoma | ~0.15 (complete inhibition) |

| A2780 | Ovarian Carcinoma | ~0.15 (complete inhibition) |

| MiaPaCa-2 | Pancreatic Carcinoma | ~0.6 (complete inhibition) |

| NCI-H929 | Myeloma | 0.075 |

| RPMI 8226 | Myeloma | 0.3 |

| U266 | Myeloma | 1.0 |

| IM-9 | Myeloma | 0.3 |

In vivo studies showed curative responses in mice with established human tumor xenografts, including colon, pancreatic, lung, and bladder carcinomas, with activity observed via both parenteral and oral administration.

Phase I clinical trials were conducted to establish the safety, pharmacokinetics, and maximum tolerated dose (MTD) of BMS-214662. The drug was generally well-tolerated, with dose-limiting toxicities including nausea, vomiting, diarrhea, and reversible transaminitis.

Table 3: Pharmacokinetic Parameters of BMS-214662 in Humans (Phase I)

| Parameter | Value (at 200 mg/m² dose) | Reference |

|---|---|---|

| Administration | 1-hour IV infusion | |

| Mean Cₘₐₓ | 6.57 ± 2.94 µg/mL | |

| Mean Half-life (t₁/₂) | 1.55 ± 0.27 h | |

| Mean Total Body Clearance | 21.8 ± 10.8 L/h/m² | |

| Volume of Distribution (Vd) | 31.5 ± 12.9 L/m² | |

| FTase Inhibition in PBMCs | Nadir of 10.5 ± 6.4% of baseline |

| Recovery of FTase Activity | Full recovery within 24 hours | |

Key Experimental Protocols

The following protocols are generalized from methodologies reported in the literature. Researchers should consult the primary sources and optimize for their specific experimental systems.

Farnesyltransferase (FTase) Inhibition Assay

-

Objective: To quantify the inhibitory activity of BMS-214662 on the farnesylation of H-Ras or K-Ras substrates in vitro.

-

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ZnCl₂, and DTT.

-

Enzyme and Substrates: Add recombinant human farnesyltransferase enzyme to the buffer. Add the protein substrate (e.g., purified H-Ras or K-Ras) and the isoprenoid donor, [³H]farnesyl pyrophosphate ([³H]FPP).

-

Inhibitor Addition: Add varying concentrations of BMS-214662 (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding acid (e.g., HCl). Capture the radiolabeled, farnesylated protein on a filter membrane.

-

Quantification: Wash the filters to remove unincorporated [³H]FPP. Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Calculate the percent inhibition relative to the control and determine the IC₅₀ value by nonlinear regression analysis.

-

Cell Proliferation / Cytotoxicity Assay (MTT/MTS Method)

-

Objective: To determine the effect of BMS-214662 on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., HCT-116, A2780) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of BMS-214662 for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C. Metabolically active, viable cells will reduce the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.

-

Analysis: Normalize the absorbance values to untreated controls to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.

-

Apoptosis Analysis via Caspase Activation (Western Blot)

-

Objective: To detect the activation of key apoptotic effector proteins (caspases) following treatment with BMS-214662.

-

Methodology:

-

Cell Treatment: Culture cells (e.g., B-CLL or myeloma cells) with and without an effective concentration of BMS-214662 for a specified time (e.g., 20-24 hours).

-

Protein Extraction: Harvest the cells, wash with PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the pro- and cleaved (active) forms of caspases (e.g., Caspase-9, Caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate apoptosis activation.

-

Caption: General experimental workflow for the evaluation of BMS-214662.

Conclusion

BMS-214662 is a compelling anticancer agent whose potent activity is now understood to be the result of a dual mechanism. While initially developed as a highly selective farnesyltransferase inhibitor, its remarkable ability to induce apoptosis is significantly enhanced by its function as a molecular glue that triggers TRIM21-mediated degradation of the nuclear pore complex. This dual action allows it to be effective across a broad range of tumor types, irrespective of their Ras mutation status. The comprehensive data from preclinical and clinical studies underscore its potential, and the recent mechanistic discoveries open new avenues for its clinical re-evaluation, particularly in cancers with high TRIM21 expression. This technical guide provides a foundational resource for further research and development involving this multifaceted molecule.

References

- 1. Discovery of (R)-7-cyano-2,3,4, 5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3- (phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a farnesyltransferase inhibitor with potent preclinical antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to BMS-214662 Mesylate: Chemical Structure, Properties, and Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-214662, a potent small molecule, has garnered significant interest in the field of oncology for its dual mechanism of action. Initially identified as a powerful inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins, it has more recently been characterized as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of BMS-214662 mesylate. Detailed experimental methodologies for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and development.

Chemical Structure and Properties

BMS-214662 is a benzodiazepine derivative with the IUPAC name (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile.[1] The mesylate salt form is utilized in many experimental and clinical settings.

Table 1: Chemical Identifiers and Properties of BMS-214662 and its Mesylate Salt

| Property | Value | Reference |

| BMS-214662 (Free Base) | ||

| IUPAC Name | (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile | [1] |

| Molecular Formula | C₂₅H₂₃N₅O₂S₂ | [2] |

| Molecular Weight | 489.6 g/mol | [1] |

| SMILES | C1--INVALID-LINK--CC5=CC=CC=C5 | [1] |

| InChIKey | OLCWFLWEHWLBTO-HSZRJFAPSA-N | |

| BMS-214662 Mesylate | ||

| Molecular Formula | C₂₆H₂₇N₅O₅S₃ | |

| Molecular Weight | 585.71 g/mol | |

| CAS Number | 474010-58-7 | |

| Water Solubility | 0.0163 mg/mL (Predicted) | |

| logP | 2.86 (Predicted) |

Biological Activity and Mechanism of Action

BMS-214662 exhibits a unique dual mechanism of action, targeting two distinct cellular processes involved in cancer cell proliferation and survival.

Farnesyltransferase Inhibition

BMS-214662 is a potent inhibitor of farnesyltransferase (FTase), an enzyme that catalyzes the attachment of a farnesyl group to the C-terminal cysteine residue of various proteins, most notably the Ras family of small GTPases. Farnesylation is essential for the proper localization and function of Ras proteins, which are key components of the Ras-Raf-MEK-ERK signaling pathway that regulates cell growth, proliferation, and survival. By inhibiting FTase, BMS-214662 prevents the farnesylation of Ras, leading to its mislocalization and subsequent inactivation, thereby disrupting downstream signaling and inhibiting tumor cell growth.

Table 2: In Vitro Inhibitory Activity of BMS-214662

| Target | IC₅₀ | Reference |

| H-Ras Farnesyltransferase | 1.35 nM | |

| K-Ras Farnesyltransferase | 8.4 nM |

Molecular Glue-Mediated Degradation of Nucleoporins

More recent studies have unveiled a novel mechanism of action for BMS-214662. It functions as a molecular glue, inducing a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins (NUPs), components of the nuclear pore complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporins, including NUP88 and NUP98. The degradation of these essential components of the nuclear pore complex disrupts nuclear transport, ultimately leading to cell death. This mechanism appears to be independent of its farnesyltransferase inhibitory activity and may explain the potent apoptotic responses observed with BMS-214662 that are not seen with other FTase inhibitors.

Signaling Pathways and Experimental Workflows

Farnesyltransferase Inhibition and the Ras-Raf-MEK-ERK Signaling Pathway

The following diagram illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and the point of intervention by BMS-214662.

Molecular Glue Mechanism: TRIM21-Mediated Nucleoporin Degradation

This diagram depicts the molecular glue mechanism of BMS-214662, leading to the degradation of nucleoporins.

Experimental Protocols

Farnesyltransferase Inhibition Assay (In Vitro)

This protocol outlines a general method for assessing the in vitro inhibitory activity of BMS-214662 against farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

BMS-214662 mesylate stock solution in DMSO

-

Streptavidin-coated microplates

-

Europium-labeled anti-His-tag antibody (if using His-tagged FTase) or other suitable detection reagent

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a serial dilution of BMS-214662 mesylate in assay buffer.

-

In a microplate, add the diluted BMS-214662, farnesyltransferase, and the biotinylated Ras peptide.

-

Initiate the enzymatic reaction by adding FPP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow binding of the biotinylated peptide.

-

Wash the plate with wash buffer to remove unbound components.

-

Add the Europium-labeled detection antibody and incubate.

-

After a final wash, measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition for each concentration of BMS-214662 and determine the IC₅₀ value.

Western Blot Analysis of Nucleoporin Degradation

This protocol describes how to assess the degradation of nucleoporins in cultured cells treated with BMS-214662.

Materials:

-

Cancer cell line (e.g., OCI-AML-3)

-

BMS-214662 mesylate

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against NUP98, NUP88, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BMS-214662 mesylate for a specified time course (e.g., 4, 8, 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of nucleoporin degradation.

Pharmacokinetics and Pharmacodynamics

Clinical studies have provided insights into the pharmacokinetic and pharmacodynamic properties of BMS-214662.

Table 3: Summary of Pharmacokinetic and Pharmacodynamic Parameters of BMS-214662 from Clinical Trials

| Parameter | Value | Condition | Reference |

| Pharmacokinetics | |||

| Half-life (t₁/₂) | 1.55 ± 0.27 h | 1-hour IV infusion | |

| Total Body Clearance | 21.8 ± 10.8 L/h/m² | 1-hour IV infusion | |

| Volume of Distribution (Vd) | 31.5 ± 12.9 L/m² | 1-hour IV infusion | |

| Pharmacodynamics | |||

| Max. FTase Inhibition in PBMCs | 47 ± 23% of baseline | 275 mg/m² 24-hour IV infusion | |

| Nadir of FTase Activity in PBMCs | 10.5 ± 6.4% of baseline | 200 mg/m² 1-hour IV infusion | |

| FTase Activity Recovery | Fully recovered within 24 h | 1-hour IV infusion |

Conclusion

BMS-214662 mesylate is a promising anti-cancer agent with a well-defined chemical structure and a fascinating dual mechanism of action. Its ability to both inhibit the critical Ras signaling pathway through farnesyltransferase inhibition and induce cancer cell death via a novel molecular glue mechanism targeting nucleoporin degradation makes it a valuable tool for cancer research and a potential therapeutic candidate. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the potential of this multifaceted molecule. Further investigation into the interplay between its two mechanisms of action and the identification of biomarkers for patient selection will be crucial for its successful clinical development.

References

BMS-214662: A Comprehensive Technical Guide to its Selectivity for Farnesyltransferase over Geranylgeranyltransferase-I

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-214662 is a potent and highly selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous proteins involved in cellular signaling, most notably the Ras superfamily of small GTPases. This technical guide provides an in-depth analysis of the selectivity of BMS-214662 for FTase over the closely related enzyme geranylgeranyltransferase-I (GGTase-I). We will delve into the quantitative measures of this selectivity, detail the experimental protocols used for its determination, and visualize the relevant biological pathways and experimental workflows.

Introduction: The Role of Prenylation in Cellular Signaling

Protein prenylation is a vital post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CaaX" motif of target proteins. This process is catalyzed by three distinct enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and geranylgeranyltransferase type II (GGTase-II). FTase and GGTase-I recognize proteins with a CaaX box, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity of prenylation.

Farnesylation, catalyzed by FTase, is essential for the proper membrane localization and function of key signaling proteins, including members of the Ras family (H-Ras, N-Ras, and K-Ras). Aberrant Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anti-cancer drug development. GGTase-I, on the other hand, is responsible for the geranylgeranylation of other small GTPases, such as those belonging to the Rho, Rac, and Rap families, which are involved in regulating the cytoskeleton, cell adhesion, and cell motility.

Given the structural and functional similarities between FTase and GGTase-I, the development of highly selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. BMS-214662 has emerged as a benchmark for such selectivity.

Quantitative Analysis of BMS-214662 Selectivity

The selectivity of BMS-214662 for FTase over GGTase-I has been quantified through rigorous in vitro assays measuring the inhibition of farnesylation and geranylgeranylation of specific protein substrates. The data consistently demonstrates a remarkable preference of BMS-214662 for FTase.

| Enzyme | Substrate | IC50 Value | Selectivity (FTase vs. GGTase-I) |

| Farnesyltransferase (FTase) | H-Ras | 1.3 nM[1] | >1000-fold |

| Farnesyltransferase (FTase) | K-Ras | 8.4 nM[1] | >1000-fold |

| Geranylgeranyltransferase-I (GGTase-I) | Ras-CVLL | 1.3 µM[1] | |

| Geranylgeranyltransferase-I (GGTase-I) | K-Ras | 2.3 µM[1] |

Table 1: Inhibitory Potency and Selectivity of BMS-214662. The IC50 values represent the concentration of BMS-214662 required to inhibit 50% of the enzymatic activity. The data clearly shows that BMS-214662 is over 1000-fold more potent at inhibiting the farnesylation of Ras proteins compared to their geranylgeranylation.[1]

Experimental Protocols

The determination of the inhibitory activity and selectivity of BMS-214662 relies on robust in vitro enzymatic assays. Below are detailed methodologies for assessing FTase and GGTase-I inhibition.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This protocol outlines a common method for measuring the inhibition of FTase activity using a radiolabeled isoprenoid substrate.

Objective: To determine the IC50 value of BMS-214662 for FTase.

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP), including [3H]FPP

-

Peptide substrate (e.g., a biotinylated peptide containing the CaaX motif of a known FTase substrate like H-Ras)

-

BMS-214662 (in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Reaction Setup: In a microtiter plate, combine the assay buffer, recombinant FTase, and varying concentrations of BMS-214662.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Add the peptide substrate and a mixture of FPP and [3H]FPP to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., a strong acid or a high concentration of EDTA).

-

Capture of Product: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, [3H]farnesylated peptide.

-

Washing: Wash the filter plate to remove unincorporated [3H]FPP.

-

Quantification: Add scintillation cocktail to the wells and measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the BMS-214662 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Geranylgeranyltransferase-I (GGTase-I) Inhibition Assay

A similar protocol is employed to assess the inhibitory effect of BMS-214662 on GGTase-I.

Objective: To determine the IC50 value of BMS-214662 for GGTase-I.

Materials:

-

Recombinant human GGTase-I

-

Geranylgeranyl pyrophosphate (GGPP), including [3H]GGPP

-

Peptide substrate (e.g., a biotinylated peptide with a CaaX motif recognized by GGTase-I, such as that from RhoA)

-

BMS-214662 (in DMSO)

-

Assay buffer

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure: The procedure is analogous to the FTase inhibition assay, with the following key differences:

-

Enzyme: Recombinant GGTase-I is used instead of FTase.

-

Isoprenoid Substrate: A mixture of GGPP and [3H]GGPP is used instead of FPP/[3H]FPP.

-

Peptide Substrate: A peptide substrate specific for GGTase-I is used.

By comparing the IC50 values obtained from both assays, the selectivity of BMS-214662 can be accurately determined.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways Affected by FTase and GGTase-I

The following diagrams illustrate the central roles of FTase and GGTase-I in key cellular signaling pathways.

References

Unraveling the Dual Apoptotic Mechanisms of BMS-214662: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-214662 is a potent anti-cancer agent that has garnered significant interest for its ability to induce apoptosis in a broad spectrum of tumor cells. Initially developed as a farnesyltransferase inhibitor (FTI), its mechanism of action is now understood to be multifaceted, involving not only the disruption of Ras signaling and induction of the mitochondrial apoptosis pathway but also a novel molecular glue-mediated degradation of nucleoporins. This technical guide provides an in-depth exploration of these dual mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism 1: Farnesyltransferase Inhibition and Induction of Mitochondrial Apoptosis

BMS-214662 competitively inhibits farnesyltransferase, an enzyme crucial for the post-translational modification of numerous proteins, including the Ras family of small GTPases. Farnesylation is essential for the proper membrane localization and function of these proteins. By inhibiting this process, BMS-214662 disrupts downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis through the intrinsic mitochondrial pathway.

Signaling Pathway

The inhibition of farnesyltransferase by BMS-214662 initiates a signaling cascade that converges on the mitochondria to trigger apoptosis. A key initiating event is the upregulation of the BH3-only protein p53-upregulated modulator of apoptosis (PUMA). This leads to the activation of the pro-apoptotic Bcl-2 family members Bax and Bak, a decrease in the anti-apoptotic protein Mcl-1, and subsequent mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates a caspase cascade, culminating in the execution of apoptosis.

Core Mechanism 2: Molecular Glue-Mediated Degradation of Nucleoporins

Recent groundbreaking research has unveiled a novel mechanism of action for BMS-214662, identifying it as a molecular glue. In this capacity, BMS-214662 facilitates the interaction between the E3 ubiquitin ligase TRIM21 and specific nucleoporins (NUPs), primarily NUP88 and NUP98. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these nucleoporins, resulting in the inhibition of nuclear export and ultimately triggering cell death. This mechanism is independent of its farnesyltransferase inhibitory activity.

Signaling Pathway

BMS-214662 acts as a scaffold, bringing TRIM21 and nucleoporins together. This ternary complex formation is the critical step that initiates the degradation cascade. The loss of essential nucleoporins disrupts the nuclear pore complex, leading to a shutdown of nucleocytoplasmic transport, which is catastrophic for the cell.

Quantitative Data

The following tables summarize the in vitro and clinical activity of BMS-214662.

Table 1: In Vitro Inhibitory Activity of BMS-214662

| Target/Process | Cell Line/System | IC50 Value | Reference |

| H-Ras Farnesylation | In vitro | 1.3 nM | [1] |

| K-Ras Farnesylation | In vitro | 8.4 nM | [1] |

| Geranylgeranylation of Ras-CVLL | In vitro | 1.3 µM | [1] |

| Geranylgeranylation of K-Ras | In vitro | 2.3 µM | [1] |

Table 2: Cytotoxicity of BMS-214662 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HCT-116 | Colon Carcinoma | 0.1 - 0.3 | [2] |

| A2780 | Ovarian Carcinoma | ~0.15 | |

| OCI-AML-3 | Acute Myeloid Leukemia | ~0.1 | |

| Jurkat | T-cell Leukemia | ~0.1 |

Table 3: Summary of Phase I Clinical Trial Results

| Trial Design | Patient Population | Dose Range | Maximum Tolerated Dose (MTD) | Key Findings | Reference |

| 1-hour IV infusion every 21 days | Advanced Solid Tumors | 36 - 225 mg/m² | 200 mg/m² | Pronounced but transient FT inhibition. | |

| 1-hour IV infusion + Cisplatin | Advanced Solid Tumors | 126 - 225 mg/m² | 200 mg/m² | Disease stabilization in 15/29 patients. | |

| 1-hour weekly IV infusion | Acute Leukemias & MDS | 42 - 157 mg/m² | 118 mg/m² | 5/30 patients showed anti-leukemia activity. | |

| 24-hour continuous weekly IV infusion | Advanced Solid Tumors | 56 - 300 mg/m² | 275 mg/m² | Lower peak FT inhibition but longer duration. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Farnesyltransferase Inhibition Assay

This assay measures the ability of BMS-214662 to inhibit the farnesylation of a substrate peptide.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT). Prepare stock solutions of farnesyl pyrophosphate (FPP), a dansylated peptide substrate (e.g., Dansyl-GCVLS), and BMS-214662.

-

Reaction Setup: In a microplate, combine the reaction buffer, farnesyltransferase enzyme, and varying concentrations of BMS-214662.

-

Initiation: Start the reaction by adding FPP and the dansylated peptide substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~550 nm.

-

Analysis: Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect changes in the levels and cleavage of key apoptotic proteins.

Protocol:

-

Cell Lysis: Treat cells with BMS-214662 for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Mcl-1, PUMA, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with BMS-214662. Harvest both floating and adherent cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Sample Preparation: Grow and treat cells on coverslips or in a microplate.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP followed by an Alexa Fluor-conjugated anti-BrdU antibody).

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Lysate Preparation: Treat and harvest cells as for Western blotting. Lyse the cells in the provided lysis buffer.

-

Reaction Setup: In a 96-well plate, add cell lysate to each well.

-

Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects caspase-3 activity.

-

Analysis: Calculate the fold-increase in caspase-3 activity compared to an untreated control.

Conclusion

BMS-214662 induces apoptosis through a sophisticated dual mechanism. Its well-established role as a farnesyltransferase inhibitor triggers the intrinsic mitochondrial apoptotic pathway. More recently, its identification as a molecular glue that promotes the degradation of essential nucleoporins has added a new dimension to its anti-cancer activity. This comprehensive understanding of its multifaceted mechanism of action, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for the continued development and strategic application of BMS-214662 and other dual-mechanism inhibitors in oncology. Further research into the interplay between these two pathways may reveal synergistic opportunities and guide the development of more effective cancer therapies.

References

An In-depth Technical Guide on the Off-Target Effects of BMS-214662 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-214662 is a potent, nonpeptidomimetic small molecule initially developed as a farnesyltransferase (FTase) inhibitor for cancer therapy.[1] Farnesyltransferase is a crucial enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases, which are frequently mutated in human cancers.[2][3] By inhibiting the farnesylation of Ras, BMS-214662 was designed to prevent its localization to the plasma membrane, thereby abrogating its oncogenic signaling.[2] While BMS-214662 demonstrated significant preclinical antitumor activity, including the induction of apoptosis, it became evident that its potent cytotoxic effects could not be solely attributed to FTase inhibition.[4] Subsequent research has uncovered a significant and distinct off-target mechanism of action that contributes to its potent anti-cancer properties. This guide provides a comprehensive overview of the off-target effects of BMS-214662, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

On-Target Effect: Farnesyltransferase Inhibition

BMS-214662 is a highly selective inhibitor of FTase. It exhibits potent inhibition of H-Ras and K-Ras farnesylation with IC50 values in the nanomolar range. The intended consequence of this action is the disruption of Ras-mediated signaling pathways that drive cell proliferation and survival.

On-Target Signaling Pathway

The following diagram illustrates the intended on-target mechanism of BMS-214662.

Off-Target Effects of BMS-214662

Recent studies have revealed that BMS-214662 possesses a potent off-target activity that significantly contributes to its cytotoxicity in cancer cells. This involves acting as a "molecular glue" to induce the degradation of nucleoporin proteins through the E3 ubiquitin ligase TRIM21.

TRIM21-Mediated Degradation of Nucleoporins

BMS-214662 has been identified as a molecular glue that directly binds to the E3 ubiquitin ligase TRIM21. This binding event induces a conformational change in TRIM21, enabling it to recognize and ubiquitinate a new set of proteins, specifically multiple nucleoporins (NUPs), which are components of the nuclear pore complex. The ubiquitinated nucleoporins are then targeted for degradation by the proteasome. This leads to the disruption of nuclear trafficking and ultimately triggers rapid cell death. A key finding is that the cytotoxicity of BMS-214662 strongly correlates with high expression levels of TRIM21 in cancer cell lines.

Off-Target Signaling Pathway

The diagram below outlines the off-target mechanism of BMS-214662 as a molecular glue.

Other Potential Off-Target Effects

While the molecular glue mechanism is a major discovery, other off-target effects of BMS-214662 may also contribute to its activity.

-

Inhibition of Geranylgeranyltransferase (GGTase): BMS-214662 displays much higher selectivity for FTase over GGTase. The IC50 values for inhibition of geranylgeranylation are in the micromolar range, over 1000-fold higher than for farnesylation, suggesting this is a minor off-target effect at typical therapeutic concentrations.

-

Induction of Apoptosis Independent of FTase Inhibition: Studies have shown that BMS-214662 induces apoptosis in various cancer cell lines, including those without Ras mutations. The apoptotic response involves the activation of caspases, loss of mitochondrial membrane potential, and changes in Bcl-2 family proteins. A related compound, BMS-225975, which inhibits FTase to a similar extent, has significantly weaker apoptotic activity, further supporting the existence of an FTase-independent mechanism of apoptosis for BMS-214662. This is now understood to be largely driven by the TRIM21-mediated degradation of nucleoporins.

Quantitative Data

The following tables summarize the key quantitative data related to the on- and off-target effects of BMS-214662.

Table 1: In Vitro Potency of BMS-214662

| Target/Process | Assay | Cell Line/System | IC50/EC50 | Reference(s) |

| On-Target | ||||

| H-Ras Farnesylation | Enzyme Inhibition | In vitro | 1.3 nM | |

| K-Ras Farnesylation | Enzyme Inhibition | In vitro | 8.4 nM | |

| Off-Target | ||||

| K-Ras Geranylgeranylation | Enzyme Inhibition | In vitro | 2.3 µM | |

| Ras-CVLL Geranylgeranylation | Enzyme Inhibition | In vitro | 1.3 µM | |

| Cell Viability | Cytotoxicity Assay | OCI-AML-3 | ~10 nM | |

| Cell Viability | Cytotoxicity Assay | Jurkat | ~10 nM |

Table 2: Cellular Effects of BMS-214662

| Effect | Assay | Cell Line | Concentration | Observation | Reference(s) |

| Apoptosis Induction | Annexin V Staining | B-CLL cells | <1 µM | Increased apoptosis | |

| Caspase Activation | Western Blot | Myeloma cells | Not specified | Activation of caspases 2, 3, 8, and 9 | |

| Nucleoporin Degradation | Western Blot | OCI-AML-3 | Not specified | Degradation of multiple nucleoporins | |

| Inhibition of Nuclear Export | Reporter Assay | Not specified | Not specified | Blockade of nuclear export |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the off-target effects of BMS-214662.

Cell Viability Assay

This protocol is a generalized method for assessing the cytotoxic effects of BMS-214662.

Western Blot for Protein Degradation

This protocol is used to detect the degradation of target proteins like nucleoporins.

-

Cell Lysis: Treat cells with BMS-214662 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., specific nucleoporins, TRIM21, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of a drug to its target protein in a cellular context.

-

Cell Treatment: Treat intact cells with either BMS-214662 or a vehicle control.

-

Heating: Heat the cell suspensions at a range of different temperatures.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Analysis: Analyze the amount of the target protein (TRIM21) remaining in the soluble fraction by Western blotting. A shift in the melting curve to a higher temperature in the presence of the drug indicates direct binding and stabilization of the target protein.

Conclusion

BMS-214662 is a fascinating example of a cancer drug with a potent off-target mechanism of action that may be more clinically relevant than its originally intended on-target activity. While it is a highly effective inhibitor of farnesyltransferase, its ability to act as a molecular glue, inducing the TRIM21-mediated degradation of nucleoporins, represents a powerful and distinct anti-cancer strategy. This off-target effect is responsible for the potent induction of apoptosis observed in a wide range of cancer cell lines and highlights the importance of thoroughly investigating the mechanisms of action of drug candidates. The strong correlation between BMS-214662 sensitivity and high TRIM21 expression suggests a potential biomarker for patient stratification in future clinical investigations. Understanding these off-target effects is critical for the rational design of next-generation therapies and for revisiting previously studied compounds that may have untapped therapeutic potential.

References

In-Depth Technical Guide on the Solubility of BMS-214662 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-214662, a potent and selective farnesyltransferase inhibitor, has garnered significant interest in the field of oncology.[1] More recently, it has been identified as a molecular glue that induces proteasomal degradation of nucleoporins through the E3 ubiquitin ligase TRIM21.[2][3] Understanding the solubility of its mesylate salt is a critical parameter for in vitro and in vivo studies, impacting formulation development, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of BMS-214662 mesylate in both dimethyl sulfoxide (DMSO) and aqueous solutions, outlines detailed experimental protocols for solubility determination, and illustrates its key signaling pathways.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for BMS-214662 mesylate solubility.

Table 1: Solubility in Organic Solvent

| Solvent | Concentration | Molarity | Notes |

| DMSO | ≥ 100 mg/mL | (204.24 mM) | Saturation point is not specified. It is noted that hygroscopic DMSO can significantly impact solubility.[4] |

Table 2: Aqueous Solubility

Experimental Protocols for Solubility Determination

To ascertain the aqueous solubility of BMS-214662 mesylate, standardized kinetic and thermodynamic solubility assays can be employed. These protocols provide a framework for researchers to determine this critical parameter.

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to rapidly assess compound solubility.

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of BMS-214662 mesylate in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Analyze the samples for precipitation using one of the following methods:

-

Nephelometry: Measure the light scattering caused by insoluble particles.

-